molecular formula C6H9F3OS B1453889 4-(Trifluoromethyl)thian-4-ol CAS No. 1247519-72-7

4-(Trifluoromethyl)thian-4-ol

Cat. No.: B1453889
CAS No.: 1247519-72-7
M. Wt: 186.2 g/mol
InChI Key: WTEMWLFCBNLZJD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Trifluoromethyl)thian-4-ol is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a thian-4-ol structure. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of compounds, making it a valuable moiety in pharmaceuticals, agrochemicals, and materials science .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)thian-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-(Trifluoromethyl)thian-4-ol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethyl)thian-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, leading to improved efficacy in biological systems. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

  • Trifluoromethyl sulfonium salts
  • Trifluoromethyl iodide
  • Trifluoromethyl pyridines

Uniqueness

4-(Trifluoromethyl)thian-4-ol stands out due to its unique combination of the trifluoromethyl group and thian-4-ol structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

4-(trifluoromethyl)thian-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3OS/c7-6(8,9)5(10)1-3-11-4-2-5/h10H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTEMWLFCBNLZJD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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